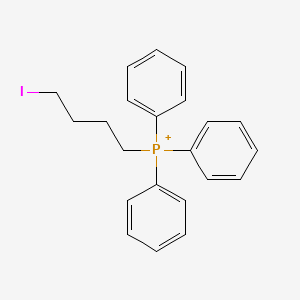

(4-Iodobutyl)(triphenyl)phosphanium

Description

General Significance of Organophosphorus Reagents in Modern Synthesis

The influence of organophosphorus chemistry on contemporary synthetic strategies is profound and wide-ranging. rushim.ru These reagents are integral to a multitude of chemical transformations, finding application as starting materials, intermediates, and catalysts. mdpi.com Their versatility is highlighted by their use in the formation of carbon-carbon bonds, the synthesis of heterocyclic compounds, and the preparation of stereochemically defined molecules. nih.govrsc.org Organophosphorus compounds are central to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to form both carbon-phosphorus and other heteroatom-phosphorus bonds allows for the creation of a vast array of structures with unique chemical and physical properties. rushim.ru

Role of Quaternary Phosphonium (B103445) Salts as Versatile Synthetic Intermediates and Catalysts

Among the diverse classes of organophosphorus compounds, quaternary phosphonium salts (QPS) have emerged as particularly valuable synthetic tools. researchgate.net These salts, characterized by a positively charged phosphorus atom bonded to four organic substituents, serve as highly effective phase-transfer catalysts, facilitating reactions between immiscible phases. alfachemic.com Their catalytic activity is marked by high efficiency, good thermal stability, and often low toxicity. alfachemic.com

Beyond catalysis, quaternary phosphonium salts are crucial intermediates in a variety of synthetic transformations. researchgate.net They are perhaps most famously known as precursors to phosphorus ylides, the key components in the Wittig reaction for the synthesis of alkenes. researchgate.net Additionally, they can function as Lewis acid organocatalysts and are utilized in reactions such as cycloadditions. researchgate.netalfachemic.com The development of chiral quaternary phosphonium salts has also opened avenues for asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. thieme-connect.de Recent research has even demonstrated novel methods for their synthesis, including photocatalytic approaches and routes starting from phosphine (B1218219) oxides, further expanding their accessibility and utility. rsc.orgrsc.org

Contextualization of (4-Iodobutyl)(triphenyl)phosphanium within Triphenylphosphonium Chemistry

This compound belongs to the broader class of triphenylphosphonium salts. Triphenylphosphine (B44618), the precursor to these salts, is a common and versatile reagent in organic synthesis, known for its role as a ligand in transition metal catalysis and as a reagent in various name reactions like the Wittig, Mitsunobu, and Staudinger reactions. chemicalbook.comvedantu.comatamankimya.com The synthesis of triphenylphosphonium salts typically involves the quaternization of triphenylphosphine with an alkyl halide. vedantu.com In the case of this compound, this involves the reaction of triphenylphosphine with 1,4-diiodobutane (B107930).

The presence of a terminal iodo group in the butyl chain of this compound makes it a bifunctional reagent. The phosphonium salt moiety can be used to generate a phosphorus ylide for olefination reactions, while the iodo group provides a handle for subsequent nucleophilic substitution or other transformations. This dual reactivity allows for the construction of more complex molecules in a sequential or one-pot manner.

Below is a table summarizing the key properties of Triphenylphosphine, the parent compound of the triphenylphosphonium family.

| Property | Value |

| Chemical Formula | C18H15P |

| Molar Mass | 262.292 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 80 °C (176 °F; 353 K) |

| Boiling Point | 377 °C (711 °F; 650 K) |

| Solubility in water | Insoluble |

| Solubility in organic solvents | Soluble in non-polar solvents like benzene (B151609) and diethyl ether |

This data is compiled from multiple sources. vedantu.comwikipedia.org

Structure

3D Structure

Properties

CAS No. |

170153-96-5 |

|---|---|

Molecular Formula |

C22H23IP+ |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

4-iodobutyl(triphenyl)phosphanium |

InChI |

InChI=1S/C22H23IP/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2/q+1 |

InChI Key |

KAZRHQBDQIKYLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Iodobutyl Triphenyl Phosphanium

Established Strategies for the Quaternization of Triphenylphosphine (B44618)

The quaternization of triphenylphosphine is a fundamental reaction in organophosphorus chemistry, typically involving the reaction of triphenylphosphine with an alkyl halide. google.comlibretexts.org This process, a classic example of a bimolecular nucleophilic substitution (SN2) reaction, forms a stable phosphonium (B103445) salt. google.comchegg.comyoutube.com In this reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. chegg.comyoutube.com The resulting product is a quaternary phosphonium salt, where the phosphorus atom bears a positive charge and is bonded to four organic substituents, with the halide acting as the counter-ion. youtube.com

Alkylation Reactions in the Synthesis of Iodinated Alkylphosphonium Salts

The synthesis of iodinated alkylphosphonium salts specifically utilizes alkyl iodides as the alkylating agents. The choice of an alkyl iodide is strategic due to the superior reactivity of the iodide as a leaving group compared to other halogens.

Alkyl Halide Reactivity in Phosphonium Salt Formation (SN2 Mechanisms)

The formation of phosphonium salts from triphenylphosphine and alkyl halides proceeds via an SN2 mechanism. google.comchegg.com This mechanism involves a single, concerted step where the nucleophilic phosphorus atom attacks the carbon atom bearing the halogen, leading to the simultaneous formation of the carbon-phosphorus bond and cleavage of the carbon-halogen bond. pharmaguideline.com The reaction rate is dependent on the concentrations of both the phosphine (B1218219) and the alkyl halide. pharmaguideline.com

The reactivity of alkyl halides in SN2 reactions follows the order: I > Br > Cl > F. google.compharmaguideline.com This trend is attributed to the leaving group ability of the halide ion. Iodide is the best leaving group among the common halogens because the C-I bond is the weakest and longest, making it easier to break. pharmaguideline.com Consequently, alkyl iodides react faster than other alkyl halides in forming phosphonium salts. google.com The steric hindrance around the reaction center also plays a crucial role, with primary alkyl halides being the most reactive, followed by secondary halides. libretexts.orgmasterorganicchemistry.com

Influence of Reaction Conditions on Synthetic Outcome

The successful synthesis of phosphonium salts is highly dependent on the reaction conditions. Key parameters that influence the yield and purity of the product include the choice of solvent, reaction temperature, and reaction time.

| Parameter | Influence on Reaction | Typical Conditions |

| Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (B52724), dichloromethane, and chloroform (B151607) are often effective. mdpi.comresearchgate.net Non-polar solvents such as toluene (B28343) or benzene (B151609) are also commonly used, often leading to the precipitation of the phosphonium salt product. youtube.comorgsyn.org | Acetonitrile, Toluene, Benzene, Chloroform |

| Temperature | The reaction temperature is adjusted based on the reactivity of the alkyl halide. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. mdpi.comnih.gov | Room temperature to reflux |

| Reaction Time | The duration of the reaction is often extended to ensure complete conversion, sometimes for several hours or even days. google.comorgsyn.org | 12 hours to 3 days |

Table 1: Influence of Reaction Conditions on Phosphonium Salt Synthesis

Preparation of (4-Iodobutyl)(triphenyl)phosphanium as a Key Intermediate

The synthesis of this compound iodide is typically achieved through the reaction of triphenylphosphine with a molar excess of 1,4-diiodobutane (B107930). This reaction is a classic quaternization where one of the iodine atoms of 1,4-diiodobutane is displaced by the nucleophilic triphenylphosphine. The use of excess diiodoalkane is crucial to favor the formation of the mono-phosphonium salt and minimize the formation of the bis-phosphonium salt by-product.

A general procedure involves dissolving triphenylphosphine and 1,4-diiodobutane in a suitable solvent, such as toluene or acetonitrile, and heating the mixture under reflux for a specified period. Upon cooling, the desired this compound iodide often precipitates out of the solution and can be collected by filtration.

Research Approaches for Isolation and Purity Assessment in Synthetic Studies

The isolation and purification of phosphonium salts are critical steps to ensure the quality of the final product for subsequent reactions.

Advanced Chromatographic and Crystallization Techniques

Crystallization is a primary method for purifying phosphonium salts. researchgate.net The crude product, often an oil, can be induced to crystallize by various techniques. researchgate.net Trituration with a non-polar solvent like n-hexane can help in solidifying the product. researchgate.net Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) with a small amount of acetonitrile to aid dissolution, is a common practice. researchgate.net For hygroscopic or oily salts, repeated re-evaporation from a dry solvent like toluene can remove residual water and other volatile impurities, followed by cooling to induce crystallization. researchgate.net

Spectroscopic Analytical Methods for Structural Elucidation

The definitive identification of this compound, with the chemical formula C₂₂H₂₃I₂P and a molecular weight of 572.20 g/mol , relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra would provide a detailed picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl groups and the aliphatic protons of the butyl chain. The protons on the phenyl groups would likely appear as a complex multiplet in the range of 7.5-8.0 ppm. The protons of the butyl chain would exhibit characteristic splitting patterns and chemical shifts influenced by the adjacent phosphorus and iodine atoms. The methylene (B1212753) group attached to the phosphorus atom would be split by both the adjacent methylene group and the phosphorus atom, resulting in a complex multiplet. The methylene group attached to the iodine atom would be shifted downfield due to the electronegativity of the iodine.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The aromatic region would display signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The signals for the butyl chain carbons would be found in the aliphatic region, with their chemical shifts influenced by the neighboring phosphorus and iodine atoms. The carbon atom directly bonded to the phosphorus would show a characteristic coupling (J-coupling) with the phosphorus nucleus.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphorus compounds. For this compound, a single signal is expected, the chemical shift of which would be characteristic of a tetra-alkyl/arylphosphonium salt. This provides unambiguous evidence for the presence and the chemical environment of the phosphorus atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.0 | m | - |

| ¹H (CH₂-P) | 3.5 - 4.0 | m | - |

| ¹H (CH₂-CH₂I) | 1.8 - 2.2 | m | - |

| ¹H (CH₂-I) | 3.2 - 3.6 | t | ~7 |

| ¹H (P-CH₂-CH ₂) | 1.9 - 2.3 | m | - |

| ¹³C (Aromatic) | 118 - 135 | m | - |

| ¹³C (CH₂-P) | 20 - 25 | d | ¹J(P,C) ~50 |

| ¹³C (CH₂-CH₂I) | 28 - 32 | s | - |

| ¹³C (CH₂-I) | 5 - 10 | s | - |

| ¹³C (P-CH₂-C H₂) | 22 - 26 | s | - |

| ³¹P | 20 - 25 | s | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the P-C bonds, C-H bonds of the aromatic and aliphatic parts, and the C-I bond.

Key Expected IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Phenyl C=C stretch | 1580 - 1600, 1480 - 1500 | Medium-Strong |

| P-C stretch | 1430 - 1450 | Medium |

| C-H bend (aliphatic) | 1380 - 1470 | Medium |

| C-I stretch | 500 - 600 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. For this compound, which is an ionic compound, electrospray ionization (ESI) would be the most suitable technique. The mass spectrum would be expected to show a prominent peak for the cation, [ (C₆H₅)₃P(CH₂)₄I ]⁺. Fragmentation of this cation would likely involve the loss of the butyl iodide chain or cleavage of the phenyl groups from the phosphorus atom.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [ (C₆H₅)₃P(CH₂)₄I ]⁺ | 445.07 |

| [ (C₆H₅)₃P ]⁺ | 262.12 |

| [ (C₆H₅)₂P(CH₂)₄I ]⁺ | 368.01 |

| [ C₄H₈I ]⁺ | 183.97 |

Reactivity and Ylide Generation from 4 Iodobutyl Triphenyl Phosphanium

Fundamental Principles of Phosphonium (B103445) Ylide Formation (Wittig Reagents)

The formation of a phosphonium ylide from a phosphonium salt is a cornerstone of the Wittig reaction, a widely used method for alkene synthesis. lumenlearning.comproprep.com An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom. libretexts.orgmsudenver.edulibretexts.org In the case of phosphorus ylides, also known as phosphoranes, the molecule has a zwitterionic character with a carbanion adjacent to a phosphonium center. libretexts.orgnumberanalytics.com

The synthesis of the ylide from (4-Iodobutyl)(triphenyl)phosphanium begins with the deprotonation of the phosphonium salt at the carbon atom alpha to the phosphorus atom. lumenlearning.comlibretexts.org This is achieved by treating the salt with a strong base. libretexts.orglibretexts.org The phosphonium group increases the acidity of the adjacent C-H bonds, facilitating their removal. libretexts.orgmasterorganicchemistry.com The resulting ylide is a potent nucleophile, with the carbanionic carbon readily attacking electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. libretexts.orglibretexts.org This nucleophilic attack initiates the sequence of the Wittig reaction, ultimately leading to the formation of an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comnumberanalytics.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. lumenlearning.comorganic-chemistry.org

The general process for ylide formation is a two-step sequence:

SN2 Reaction: Formation of the phosphonium salt by the reaction of a phosphine (B1218219), typically triphenylphosphine, with an alkyl halide. libretexts.orglibretexts.org In this case, triphenylphosphine would react with 1,4-diiodobutane (B107930).

Deprotonation: Abstraction of a proton from the carbon adjacent to the phosphorus atom using a strong base to form the ylide. lumenlearning.comlibretexts.org

Factors Governing Ylide Acidity and Stability from Phosphonium Precursors

The acidity of the phosphonium salt and the stability of the resulting ylide are critical factors that dictate the reaction conditions and the outcome of subsequent reactions. numberanalytics.comorganic-chemistry.org

The stability of a phosphorus ylide is significantly influenced by the nature of the substituents attached to the carbanionic carbon. msudenver.edunumberanalytics.comorganic-chemistry.org Electron-withdrawing groups (EWGs) stabilize the ylide by delocalizing the negative charge of the carbanion through resonance or inductive effects. msudenver.edunumberanalytics.comrsc.org This increased stability makes the ylide less reactive. msudenver.eduorganic-chemistry.org

Conversely, electron-donating groups, such as alkyl groups, destabilize the ylide, making it more reactive. e-bookshelf.de The ylide derived from this compound is considered a non-stabilized ylide because the butyl chain is an alkyl group. While the iodine atom is an electronegative substituent, its position at the end of the four-carbon chain (the γ-position relative to the carbanion) means its electron-withdrawing inductive effect on the carbanionic center is minimal.

Table 1: Classification of Phosphorus Ylides Based on Substituent Effects

| Ylide Type | Substituent on Carbanion | Stability | Reactivity | Predominant Alkene Product |

|---|---|---|---|---|

| Stabilized | Electron-Withdrawing Group (e.g., -C(O)R, -CN) | High | Low | (E)-alkene organic-chemistry.org |

| Semi-stabilized | Aryl, Vinyl | Moderate | Moderate | Mixture, dependent on conditions ucc.ie |

| Non-stabilized | Alkyl, Hydrogen | Low | High | (Z)-alkene organic-chemistry.org |

The stability of the ylide also increases with the electron-donating ability of the substituents on the phosphorus atom. msudenver.edu However, in the context of this compound, the focus remains on the triphenylphosphine core, which is standard for many Wittig reagents. libretexts.org

The choice of base for deprotonation is directly linked to the acidity of the phosphonium salt, which in turn is determined by the substituents. e-bookshelf.deyoutube.com

Non-stabilized ylides: Precursors to non-stabilized ylides, like this compound, have higher pKa values (are less acidic) and require very strong bases for deprotonation. libretexts.orglibretexts.org Commonly used bases include organolithium reagents (e.g., n-butyllithium), sodium amide (NaNH₂), and sodium hydride (NaH). libretexts.orgmasterorganicchemistry.com

Stabilized ylides: Phosphonium salts with electron-withdrawing groups are more acidic and can be deprotonated with weaker bases such as alkoxides (e.g., sodium ethoxide) or even sodium hydroxide. e-bookshelf.deyoutube.com

The selection of the base is crucial as it can influence the reaction's outcome. numberanalytics.com For instance, the presence of lithium salts, which are byproducts of using organolithium bases, can affect the stereoselectivity of the Wittig reaction. organic-chemistry.org

Table 2: Common Bases for Phosphonium Ylide Generation

| Base | Strength | Typical Substrate |

|---|---|---|

| n-Butyllithium (n-BuLi) | Very Strong | Precursors to non-stabilized ylides masterorganicchemistry.com |

| Sodium Amide (NaNH₂) | Very Strong | Precursors to non-stabilized ylides libretexts.org |

| Sodium Hydride (NaH) | Strong | Precursors to non-stabilized and semi-stabilized ylides libretexts.orgorganic-chemistry.org |

| Sodium Ethoxide (NaOEt) | Moderate | Precursors to stabilized ylides e-bookshelf.de |

| Sodium Hydroxide (NaOH) | Weaker | Precursors to highly acidic, stabilized ylides youtube.com |

Stereochemical Aspects of Ylide Configuration and Transformation

The stereochemistry of the Wittig reaction, specifically the geometry of the resulting alkene, is largely determined by the stability of the phosphorus ylide. numberanalytics.comorganic-chemistry.org

For non-stabilized ylides, such as the one generated from this compound, the reaction typically yields the (Z)-alkene (cis) as the major product. organic-chemistry.org This stereochemical preference is often explained by the kinetics of the reaction. The initial formation of the oxaphosphetane intermediate is thought to proceed through an early, puckered transition state that minimizes steric interactions, leading to the cis-substituted intermediate which then decomposes to the (Z)-alkene. ucc.ie

In contrast, stabilized ylides tend to produce the (E)-alkene (trans) as the major product. organic-chemistry.org The reaction involving stabilized ylides is often reversible at the initial stages, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate before decomposition. ucc.ie

The stereochemical outcome can also be influenced by reaction conditions such as the solvent, temperature, and the presence of salts. numberanalytics.com For example, "salt-free" conditions, achieved by pre-forming the ylide and removing salt byproducts, can enhance the selectivity for the (Z)-alkene from non-stabilized ylides. numberanalytics.com

Applications of 4 Iodobutyl Triphenyl Phosphanium in Contemporary Organic Synthesis

Wittig Olefination Reactions for Carbon-Carbon Double Bond Formation

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. lumenlearning.comlibretexts.org (4-Iodobutyl)(triphenyl)phosphanium is the phosphonium (B103445) salt precursor to the corresponding ylide, which is typically generated in situ by treatment with a strong base. lumenlearning.comlibretexts.org This process is widely used to couple aldehydes and ketones to the four-carbon iodinated chain. libretexts.org

The mechanism of the Wittig reaction has been the subject of extensive study, with two primary pathways proposed. The classical mechanism proceeds through a zwitterionic intermediate known as a betaine (B1666868). lumenlearning.com This pathway involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone, forming the betaine. This intermediate then undergoes cyclization to a four-membered ring called an oxaphosphetane, which subsequently decomposes to yield the final alkene and a stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.commasterorganicchemistry.com The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction. lumenlearning.com

More contemporary mechanistic studies, particularly for reactions conducted under lithium-free conditions, support a more direct pathway involving a [2+2] cycloaddition between the ylide and the carbonyl compound to form the oxaphosphetane intermediate directly, without the intervention of a distinct betaine species. wikipedia.orgorganic-chemistry.org The existence and interconversion of betaine intermediates are still debated and may be relevant under specific conditions, such as in the presence of lithium salts which can stabilize the betaine. wikipedia.orgorganic-chemistry.org

Table 1: Key Intermediates in the Wittig Reaction

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Phosphonium Ylide | A neutral molecule with adjacent positive (on phosphorus) and negative (on carbon) charges. Also called a phosphorane. | The active Wittig reagent that attacks the carbonyl group. lumenlearning.comudel.edu |

| Betaine | A zwitterionic intermediate with separated positive and negative charges on phosphorus and oxygen, respectively. | Postulated as the initial adduct in the classical stepwise mechanism. lumenlearning.comlibretexts.org |

| Oxaphosphetane | A four-membered heterocyclic ring containing phosphorus and oxygen. | The key intermediate that decomposes to form the alkene and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.orgudel.edu |

A significant feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The geometry of the double bond is largely determined by the nature of the ylide. organic-chemistry.orgmdpi.com Unstabilized ylides, such as (4-iodobutylidenetriphenylphosphorane) derived from this compound, typically yield (Z)-alkenes with moderate to high selectivity. libretexts.orgwikipedia.org

This stereochemical outcome is a result of kinetic control. The transition state of the initial addition step is sterically driven, favoring an orientation where the bulky substituents on the ylide and the carbonyl compound are positioned away from each other. youtube.com This leads preferentially to a syn-betaine or a cis-oxaphosphetane intermediate, which then decomposes to form the (Z)-alkene. libretexts.orgyoutube.com

Several factors can influence the E/Z ratio of the final product. The choice of solvent and the base used for deprotonation can have a significant effect. For instance, performing the reaction in dimethylformamide (DMF) in the presence of iodide salts (such as NaI or LiI) can enhance the selectivity for the (Z)-isomer. wikipedia.org

Table 2: Expected Stereoselectivity with Different Ylide Types

| Ylide Type | Substituent on Ylide Carbanion | Predominant Alkene Isomer | Rationale |

|---|---|---|---|

| Unstabilized | Alkyl group (e.g., from this compound) | (Z)-Alkene | Kinetically controlled reaction, rapid and irreversible oxaphosphetane formation. wikipedia.orgorganic-chemistry.org |

| Stabilized | Electron-withdrawing group (e.g., ester, ketone) | (E)-Alkene | Thermodynamically controlled reaction, reversible initial addition allows equilibration to the more stable trans-oxaphosphetane. libretexts.orgwikipedia.orgorganic-chemistry.org |

| Semi-stabilized | Aryl or vinyl group | Often poor E/Z selectivity | Intermediate reactivity, leading to a mixture of kinetic and thermodynamic products. wikipedia.org |

While the standard Wittig reaction with unstabilized ylides favors the (Z)-alkene, modifications have been developed to access the (E)-isomer. The Schlosser modification is a notable example. In this procedure, the initial betaine intermediate is generated at low temperatures and then treated with a second equivalent of an organolithium base. This deprotonates the carbon alpha to the phosphorus, and subsequent reprotonation allows the initial erythro betaine (leading to the Z-alkene) to equilibrate to the more stable threo betaine, which then decomposes to the (E)-alkene upon warming. wikipedia.org

In addition to stereochemical control, research has focused on making the Wittig reaction more atom-economical and environmentally friendly. Catalytic Wittig reactions, which regenerate the phosphine (B1218219) reagent from the phosphine oxide byproduct, have been developed, reducing the stoichiometric waste typically associated with the process. researchgate.net These methods often rely on a P(III)/P(V) redox cycle. researchgate.net

Strategic Role as a Functional Building Block in Complex Molecular Architectures

The synthetic utility of this compound extends beyond its direct use in Wittig reactions. Its bifunctional nature, possessing both a phosphonium salt and a primary alkyl iodide, makes it a powerful building block for synthesizing more elaborate molecular structures. researchgate.net

The terminal iodide on the four-carbon chain is a highly effective leaving group, making the iodobutyl moiety an excellent electrophile for nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org This allows for the introduction of a wide variety of functional groups, either before or after the Wittig olefination has been performed.

For example, the iodide can be displaced by nucleophiles such as amines, azides, alkoxides, thiolates, or cyanide, thereby installing new carbon-heteroatom or carbon-carbon bonds. This versatility allows chemists to construct complex target molecules by first using the phosphonium salt to establish a key carbon skeleton via a Wittig reaction and then using the iodide as a handle for subsequent transformations. Alternatively, the iodide can be functionalized first, creating a more complex phosphonium salt that is then carried into an olefination reaction.

Table 3: Examples of Derivatization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | R₂NH | Secondary or Tertiary Amine |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide |

| Alkoxide | Sodium Alkoxide (NaOR) | Ether |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (Sulfide) |

The carbon-iodine bond is a key functional group for participating in a variety of transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov This reactivity transforms the iodobutyl group from a simple linker into an active participant in the construction of sophisticated molecular frameworks. This approach is fundamental to modern synthetic chemistry for creating C-C and C-heteroatom bonds. nih.govnih.gov

Palladium-catalyzed reactions are particularly prominent in this context:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a new, more substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond, providing an alternative to direct SN2 substitution that works for a broader range of amines. ucla.edu

Ullmann Condensation: A copper-catalyzed reaction often used for forming carbon-oxygen or carbon-nitrogen bonds. mdpi.com

By using this compound, a synthetic chemist can design a sequence where a Wittig reaction is followed by a cross-coupling reaction (or vice versa), enabling the efficient assembly of molecules with high structural complexity from simple precursors.

Catalytic and Stoichiometric Applications Beyond Olefination

Asymmetric Organocatalysis Utilizing Chiral Phosphonium Ions

The development of asymmetric catalysis, particularly using non-metallic organocatalysts, is a major focus of green and sustainable chemistry. rsc.org In this domain, chiral quaternary phosphonium salts have emerged as effective catalysts, although their development has been more recent compared to their ammonium (B1175870) salt counterparts. rsc.orgrsc.org

The general strategy for creating a chiral phosphonium catalyst often involves synthesizing a phosphonium salt that incorporates a chiral scaffold. nih.gov While this compound is not itself chiral, it represents a class of alkyltriphenylphosphonium halides that can be precursors to more complex, chiral structures. For instance, chiral phosphine compounds, which are often commercially available, can be quaternized to produce chiral phosphonium salt catalysts. nih.gov The resulting catalysts feature a chiral environment around the positive phosphorus center, enabling stereochemical control in a variety of reactions.

Bioinspired catalysis represents a sophisticated approach, where phosphonium cations are integrated into peptide structures. nih.gov These peptide-phosphonium salt catalysts combine the phase-transfer activity of the phosphonium group with the ordered structure of peptides to create a well-defined chiral pocket. nih.gov This design allows for synergistic activation, where the phosphonium center provides electrostatic stabilization while the peptide backbone controls substrate orientation through hydrogen bonding, leading to high stereoselectivity in reactions like aza-Darzens reactions and various cycloadditions. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Phosphonium Salts

| Reaction Type | Catalyst Type | Role of Phosphonium Moiety | Achieved Outcome |

| Asymmetric Amination | Spiro-type Chiral Phosphonium Salt rsc.org | Forms a chiral ion pair with the enolate | High yield and enantioselectivity rsc.org |

| Asymmetric Fluorination | Spiro-type Chiral Phosphonium Salt rsc.org | Phase-transfer of fluoride (B91410) and chiral induction | Moderate enantioselectivity rsc.org |

| Asymmetric Benzylation | BINOL-derived Phosphonium Salt rsc.org | Phase-transfer catalysis with multiple hydrogen-bonding sites | Moderate yield and enantioselectivity rsc.org |

| Aza-Darzens Reaction | Peptide-Phosphonium Salt (PPS) nih.gov | Electrostatic activation and substrate preorganization | Enantioenriched sterically hindered aziridines nih.gov |

| Asymmetric Annulations | Peptide-Phosphonium Salt (PPS) nih.gov | Synergistic catalysis via ion-pairing and hydrogen bonding | Diverse chiral N-heterocycles nih.gov |

Investigation of Phosphonium Salts in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). Quaternary phosphonium salts, like (4-iodobutyl)(triphenyl)phosphonium, are highly effective phase transfer catalysts. alfachemic.com They possess several advantages, including high thermal stability, high catalytic efficiency, and often lower toxicity compared to other catalysts. alfachemic.com

The mechanism of action involves the phosphonium cation forming an ion pair with the reactant anion (e.g., hydroxide, cyanide). This lipophilic ion pair can then migrate from the aqueous or solid phase into the organic phase, where the anion can react with the organic substrate. The larger size and greater lipophilicity of the substituents on the phosphorus atom, compared to analogous ammonium salts, often result in enhanced stability and catalytic activity, particularly at higher temperatures. alfachemic.com

The choice of the alkyl groups and the counter-ion on the phosphonium salt can influence its efficacy. For instance, N-alkyl substituted quaternary phosphonium salts are noted for their good catalytic properties and high-temperature resistance. alfachemic.com The this compound salt, with its butyl chain and three phenyl groups, combines lipophilicity and a stable cationic center, making it a representative of the class of phosphonium salts suitable for PTC applications.

Lewis Acidity of Phosphonium Cations in Reaction Activation

Traditionally, phosphonium ions were not considered Lewis acids due to their filled valence shell. However, recent research has demonstrated that phosphonium cations with highly electron-withdrawing substituents can function as potent Lewis acids. rsc.org This acidity does not arise from a vacant p-orbital, as in boranes, but from a low-lying σ* antibonding orbital. rsc.org

The Lewis acidity of a phosphonium cation is significantly enhanced by the presence of electronegative groups attached to the phosphorus atom. rsc.org For example, fluorophosphonium cations like [(C6F5)3PF]+ exhibit remarkable Lewis acidity, capable of activating substrates and catalyzing reactions such as hydrosilylation and hydrodefluorination. rsc.orgnih.gov The catalytic activity in these systems is so pronounced that they are sometimes referred to as "superacids". acs.org

While the triphenylphosphonium moiety in (4-iodobutyl)(triphenyl)phosphonium is less electron-deficient than perfluorinated analogues, it can still exhibit electrophilic character. The concept of phosphorus-based Lewis acid catalysis has been extended to various systems, including pyridinium-phosphonium dications, which show high electrophilicity and are active in reactions like Friedel-Crafts dimerization and dehydrocoupling. rsc.orgresearchgate.net Furthermore, some phosphonium salts can act as masked phosphenium catalysts, which are highly reactive Lewis acidic species. acs.org This emerging area of catalysis highlights the tunable nature of phosphonium salts, where their electronic properties can be modulated to achieve Lewis acidic activation for a range of organic transformations. rsc.org

Mechanistic Investigations and Computational Chemistry Approaches

Elucidation of Reaction Pathways Involving (4-Iodobutyl)(triphenyl)phosphanium and its Derivatives

The reaction pathways of this compound are dominated by the chemistry of the phosphonium (B103445) ylide, which is formed upon deprotonation of the α-carbon by a strong base. The primary reaction pathways include intramolecular cyclization, hydrolysis, and intermolecular reactions such as the Wittig reaction.

Intramolecular Cyclization: A key pathway for ω-haloalkylphosphonium salts is intramolecular cyclization. For this compound, deprotonation can be followed by an intramolecular S_N2 reaction, where the ylidic carbon attacks the terminal carbon bearing the iodine atom. This process results in the formation of a cyclobutyltriphenylphosphonium salt. The efficiency of this cyclization is influenced by the nature of the base and the reaction conditions.

Wittig Reaction: In the presence of an aldehyde or ketone, the ylide derived from this compound can undergo the Wittig reaction. This celebrated olefination reaction proceeds through the formation of a betaine (B1666868) or, more commonly accepted under salt-free conditions, directly to a four-membered oxaphosphetane intermediate. libretexts.orgpitt.edu This intermediate then decomposes via a syn-cycloreversion to yield an alkene and triphenylphosphine (B44618) oxide. pitt.edu The presence of the iodoalkyl chain can, however, lead to competition between the intermolecular Wittig reaction and intramolecular cyclization.

Hydrolysis: Phosphonium salts and their corresponding ylides are susceptible to hydrolysis. The mechanism of ylide hydrolysis is proposed to be similar to that of the corresponding salt, with the rate being significantly faster. rsc.org The process involves the formation of a five-coordinate hydroxyphosphorane intermediate, which subsequently decomposes to yield triphenylphosphine oxide and the corresponding hydrocarbon (in this case, iodobutane). rsc.orgchemistryviews.org Studies on benzylidenetriphenylphosphorane (B8806397) have shown that the hydrolysis rate is dramatically accelerated in media of low polarity. rsc.org

Other Reactions: The reactivity of the P-C bond in phosphonium salts can also be exploited. For instance, in the presence of water, certain benzhydryl phosphonium salts can undergo heterolytic C-P bond cleavage to form a stabilized carbocation and triphenylphosphine, which drives further reactions. researchgate.net While less common for simple alkylphosphonium salts, this highlights the diverse reactivity modes available.

Spectroscopic and Kinetic Studies of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for validating proposed reaction mechanisms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in this regard.

Kinetic studies provide quantitative data on reaction rates, which helps to differentiate between possible mechanisms. For example, kinetic models have been developed for the synthesis of phosphonium salts and their subsequent use in Wittig reactions, examining the effects of various reaction conditions. researchgate.net The hydrolysis of phosphonium salts has also been subject to kinetic analysis, revealing the influence of solvent polarity on reaction rates. rsc.orgacs.org Studies on the hydrolysis of benzyltriphenylphosphonium (B107652) bromide show a rate acceleration of over 10^5 in less aqueous media, underscoring the critical role of the reaction environment. rsc.org

In the context of ylide reactions, NMR spectroscopy has provided direct evidence for key intermediates.

Alkoxyphosphoranes: In the reaction of ylides with alcohols, the formation of P-alkoxyphosphorane intermediates has been confirmed by NMR. chemistryviews.orgresearchgate.net Detailed 2D NMR studies have allowed for the unambiguous characterization of these species, which are crucial in understanding the mechanism of ylide alcoholysis and hydrolysis. chemistryviews.orgresearchgate.net

Oxaphosphetanes: Variable-temperature NMR has been employed to study the oxaphosphetane intermediates of the Wittig reaction, confirming their existence and role in the pathway to alkenes. researchgate.net

Radical Mechanistic Aspects in Phosphonium-Iodonium Ylide Systems

While the chemistry of phosphonium ylides is dominated by ionic, two-electron pathways, radical mechanisms have emerged as an alternative reaction manifold. Recent studies have demonstrated that phosphonium ylides can participate in radical-mediated coupling reactions, often initiated by photoredox catalysis. researchgate.net

In these systems, the phosphonium ylide, traditionally viewed as a nucleophile, can be transformed into a carbon-centered radical species through a single-electron transfer (SET) process. This radical can then engage in various C-C bond-forming reactions. This "umpolung" (reactivity inversion) strategy has been used, for example, in ylide-ylide couplings to achieve unusual (Z)-olefin selectivity, contrasting with the typical outcomes of conventional Wittig reactions. researchgate.net Although less explored for simple alkylphosphonium salts like this compound, these findings open up new possibilities for radical-based transformations involving phosphonium ylide intermediates.

Theoretical and Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for dissecting the intricate details of reaction mechanisms involving phosphonium compounds. Quantum chemical calculations provide insights into structures, energies, and electronic properties of reactants, transition states, and intermediates that are often difficult or impossible to study experimentally. scienceopen.comnih.gov

Quantum chemical methods are widely used to predict the reactivity and selectivity of chemical reactions. mdpi.comresearchgate.net For reactions involving phosphonium ylides, these calculations have been crucial for understanding stereoselectivity.

In the Wittig reaction, calculations have explained the origins of E/Z selectivity based on the stability of the ylide. researchgate.netacs.org For non-stabilized and semi-stabilized ylides, selectivity is determined by a complex interplay of steric interactions in puckered transition state geometries. In contrast, for stabilized ylides, strong dipole-dipole interactions in the transition state lead to high E-selectivity. acs.org Such calculations can predict reaction and activation energies, providing a framework for understanding mechanisms that are difficult to probe experimentally. nih.gov

Table 1: Theoretical Approaches to Reactivity in Phosphorus Chemistry

| Computational Method | Application in Phosphonium Chemistry | Key Insights | References |

|---|---|---|---|

| Ab initio methods | Study of reaction pathways and intermediates. | Provides fundamental understanding of electronic structure and energies. | mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics in intermediates. | Elucidates the nature of chemical bonds (covalent vs. ionic). | |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and orbital interactions. | Quantifies donor-acceptor interactions and hyperconjugation effects. |

Density Functional Theory (DFT) has proven to be a robust and efficient method for studying complex reaction systems. It is extensively used to map out potential energy surfaces, locate transition states (TS), and elucidate reaction mechanisms. researchgate.netmdpi.com

DFT calculations have provided unequivocal support for the accepted mechanism of the Wittig reaction, with results showing excellent agreement with experimental selectivities. researchgate.netacs.org Studies on realistic systems, including solvent effects, have clarified the influence of ylide stabilization and phosphorus substituents on the reversibility of oxaphosphetane formation and the energy of the elimination transition state. researchgate.netacs.org Similarly, DFT has been used to investigate the transition states in Wittig-type rearrangements, explaining observed product distributions by comparing the activation free energies of competing pathways. mdpi.com

Table 2: DFT-Calculated Energies for a Model Aza-Wittig Reaction Reaction: (CH₃)₃P=NCH₃ + O=CHCH₃

| Species | Energy (kcal/mol) - B3LYP | Energy (kcal/mol) - B3LYP-D3 |

|---|---|---|

| Reactants | 0.00 | 0.00 |

| Transition State 1 (TS1) | 10.44 | 8.73 |

| Intermediate 1 (IN1) | -33.15 | -38.64 |

| Transition State 2 (TS2) | -12.16 | -17.96 |

| Products | -35.26 | -47.07 |

Data adapted from a theoretical study on the Aza-Wittig reaction, illustrating the utility of DFT in mapping reaction energy profiles. mdpi.com

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecular systems. nih.govresearchgate.net In a molecule like this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding: The C-H bonds of the phenyl and butyl groups can act as hydrogen bond donors to the iodide counterion or other Lewis basic species present in the system.

Halogen Bonding: The iodine atom on the butyl chain can act as a halogen bond donor, interacting with nucleophilic partners. This is a directional interaction that can influence conformational preferences and intermolecular recognition.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the analysis of the electron density via NCI (Non-Covalent Interaction) plots are used to dissect and quantify these various contributions, providing a more complete understanding of the forces governing phosphonium systems. nih.govsfu.ca

Emerging Research Directions and Future Perspectives in 4 Iodobutyl Triphenyl Phosphanium Chemistry

Rational Design of Novel Phosphonium (B103445) Salt-Based Reagents with Tailored Reactivity

The rational design of phosphonium salts to achieve specific reactivity is a major focus of current research. By modifying the substituents on the phosphorus atom and the alkyl or aryl backbone, chemists can fine-tune the electronic and steric properties of the reagent, thereby controlling its behavior in chemical reactions.

One approach involves the incorporation of sterically hindered groups on the phosphorus atom. mdpi.com This can influence the stability of the corresponding ylides and the stereochemical outcome of Wittig-type reactions. For instance, the use of bulky phosphines in the synthesis of phosphonium salts can lead to the formation of palladium nanoparticles with controlled size and distribution, which in turn exhibit high catalytic activity in cross-coupling reactions. mdpi.com

Another strategy is the introduction of functional groups into the phosphonium salt structure that can participate in subsequent reactions or influence the reagent's physical properties. For example, phosphonium-based ionic liquids (PILs) are being designed with specific functionalities to act as reusable catalysts or reagents in various chemical transformations. researchgate.net The tailored structure of these PILs allows for their application in diverse areas, from Wittig reactions to halogenation and polymerization. researchgate.net

The development of phosphonium salts with donor-acceptor molecular architectures is another exciting avenue. uef.fi These compounds can exhibit interesting photophysical properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. uef.fi By carefully selecting the donor and acceptor moieties, researchers can tune the intramolecular charge transfer (ICT) characteristics and, consequently, the emission properties of these materials. uef.fi

Table 1: Strategies for Tailoring Phosphonium Salt Reactivity

| Strategy | Desired Outcome | Example Application |

| Steric Hindrance | Enhanced stability, stereocontrol | Catalysis with palladium nanoparticles mdpi.com |

| Functionalization | Reusability, specific reactivity | Phosphonium-based ionic liquids researchgate.net |

| Donor-Acceptor Architecture | Tunable photophysical properties | Organic light-emitting diodes (OLEDs) uef.fi |

| Chiral Scaffolds | Asymmetric induction | Phase-transfer catalysis alfachemic.com |

Development of Greener and More Sustainable Synthetic Protocols for Phosphonium Salts

Traditional methods for synthesizing phosphonium salts often involve the use of hazardous reagents and generate significant waste. Consequently, there is a strong drive towards developing more environmentally friendly and sustainable synthetic protocols.

One promising approach is the direct synthesis of phosphonium salts from alcohols, avoiding the need for pre-halogenated starting materials. organic-chemistry.org For instance, the use of trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine (B44618) (PPh₃) allows for the efficient conversion of a wide range of alcohols into their corresponding phosphonium salts under milder conditions. organic-chemistry.org This method is scalable and offers a greener alternative to conventional routes. organic-chemistry.org

The use of microwave irradiation is another green chemistry tool being employed in the synthesis of phosphonium salts. bme.hu Microwave-assisted synthesis can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions. bme.hu

Furthermore, researchers are exploring one-pot, multi-component reactions to streamline the synthesis of complex phosphonium salts. nih.govacs.org These strategies improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage. A notable example is the four-component coupling of thiols, aldehydes, triphenylphosphine, and triflic acid to produce a diverse range of thiophosphonium salts. nih.govacs.org

Strategies for Achieving Enhanced Stereoselectivity and Chemoselectivity in Phosphonium-Mediated Reactions

Achieving high levels of stereoselectivity and chemoselectivity is a central goal in modern organic synthesis. In the context of phosphonium-mediated reactions, several strategies are being pursued to control the three-dimensional arrangement of atoms in the products and to selectively target specific functional groups.

The development of chiral phosphonium salt catalysts is a key area of research for asymmetric synthesis. alfachemic.comrsc.org These catalysts, often derived from natural products like amino acids or possessing specific structural motifs like biphenyl (B1667301) or spirocyclic skeletons, can induce enantioselectivity in a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions. alfachemic.comnottingham.ac.uk The design of bifunctional phosphonium salt catalysts, which contain both a phosphonium moiety and another catalytic group (e.g., a hydrogen-bond donor), can lead to enhanced catalytic activity and stereocontrol. researchgate.net

Visible light-induced photocatalysis in combination with chiral catalysts is an emerging strategy for stereoselective transformations. chinesechemsoc.org For instance, the use of a single chiral copper-phosphine catalyst can trigger asymmetric C-N cross-coupling reactions under visible light irradiation, without the need for an external photocatalyst. chinesechemsoc.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is also a critical consideration. The functionalization of the phosphonium salt itself can play a role in directing reactivity. For example, the development of methods for the chemoselective functionalization of the C(sp³)–P⁺ bond in thiophosphonium salts allows for the synthesis of various sulfur-containing compounds. nih.gov

Integration of (4-Iodobutyl)(triphenyl)phosphanium into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and complexity generation from simple starting materials. The integration of this compound and related phosphonium salts into these processes is a growing area of interest.

The phosphonium moiety can act as a key intermediate in cascade sequences. For example, a phosphine-catalyzed (3+2) cycloaddition of electron-poor terminal alkynes proceeds through a vinyl phosphonium intermediate, leading to the formation of highly functionalized cyclopentenes. acs.org This strategy has been applied to the synthesis of natural products. acs.org

Phosphonium salts can also be employed as catalysts in multicomponent cascade reactions. For instance, a dipeptide-based phosphonium salt has been used to catalyze a transition-metal-free multicomponent reaction to construct chiral 2H-1,4-benzoxazine derivatives. researchgate.net

The development of one-pot strategies that combine the formation of the phosphonium salt with its subsequent reaction is a powerful tool. A highly efficient one-pot synthesis of β-ketophosphonates from alkynes and H-phosphonates has been developed using a silver/copper co-catalytic system. researchgate.net

Exploration of New Catalytic Modes and Methodologies

Beyond their traditional role as precursors to Wittig reagents, researchers are continuously uncovering new catalytic modes and methodologies for phosphonium salts.

Phosphonium salts are being investigated as organocatalysts in their own right. They can act as phase-transfer catalysts, facilitating reactions between reagents in immiscible phases. alfachemic.comrsc.org Chiral phosphonium salts have shown particular promise in asymmetric phase-transfer catalysis. rsc.org

Furthermore, phosphonium salts can function as Lewis acids or hydrogen-bond donors, activating electrophiles towards nucleophilic attack. researchgate.netmdpi.com This mode of catalysis has been exploited in various transformations, including annulation reactions. researchgate.net

The C-P bond of a phosphonium salt, traditionally considered robust, can be activated under certain conditions, enabling novel synthetic transformations. For example, a palladium-catalyzed "de-arylation" of phosphonium salts via C-P bond activation has been developed as a method for the synthesis of trivalent phosphines. organic-chemistry.org This represents a "group-substitution" approach that expands the toolkit for phosphine (B1218219) ligand synthesis. organic-chemistry.org

The exploration of reactive intermediates generated from phosphonium salts is also a fruitful area of research. For instance, the photogeneration of carbocations from phosphonium salts has been shown to be more efficient than from traditional precursors, opening up new avenues in photochemistry. acs.org

Table 2: Emerging Catalytic Applications of Phosphonium Salts

| Catalytic Mode | Description | Example Reaction |

| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases. alfachemic.comrsc.org | Asymmetric alkylation alfachemic.com |

| Lewis Acid/Hydrogen-Bonding Catalysis | Activates electrophiles. researchgate.netmdpi.com | Formal [4+2] annulation researchgate.net |

| C-P Bond Activation | Enables "group-substitution" for phosphine synthesis. organic-chemistry.org | Synthesis of trivalent phosphines organic-chemistry.org |

| Photoredox Catalysis | Generation of reactive intermediates under light irradiation. acs.org | Photogeneration of carbocations acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.